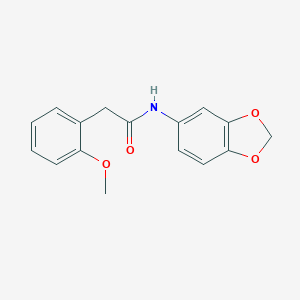
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide can cause damage to the brain, including memory impairment and cognitive dysfunction.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been used extensively in animal studies to investigate its mechanism of action and potential therapeutic applications. Its psychoactive effects and ability to increase neurotransmitter levels make it a useful tool for studying the brain and its functions. However, the illegal status of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide and its potential for abuse make it difficult to obtain and use in lab experiments.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosage and treatment regimen. Another area of interest is the development of safer, non-toxic analogs of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide that can be used for therapeutic purposes. Finally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide use on the brain and body, and to develop effective interventions for those who have experienced harm from its use.
合成方法
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The process involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and reduce anxiety.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-11(13)8-16(18)17-12-6-7-14-15(9-12)21-10-20-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
InChI 键 |
DBEBROHPAUQDDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



